N-(1,3-benzothiazol-2-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S/c21-14-6-3-7-15(22)13(14)11-25-10-4-5-12(19(25)27)18(26)24-20-23-16-8-1-2-9-17(16)28-20/h1-10H,11H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBQBNTPXGQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : C₁₄H₁₃ClFN₃OS
- Molecular Weight : 305.79 g/mol
- CAS Number : 263239-23-2
The structure features a benzothiazole moiety linked to a dihydropyridine scaffold, which is known for its pharmacological versatility.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant antibacterial and antifungal activities against various pathogens. In one study, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 10.7 μmol/mL .
Antitumor Activity
Benzothiazole derivatives have also been investigated for their antitumor properties. A study demonstrated that certain benzothiazole-based compounds inhibited cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, including DNA topoisomerase and HIV reverse transcriptase. These enzymes are crucial for the replication of cancerous cells and viruses, making their inhibition a valuable therapeutic strategy .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands or inhibit topoisomerases, disrupting DNA replication and transcription.
- Enzyme Inhibition : By inhibiting key enzymes involved in cellular processes, the compound can effectively halt the growth of pathogens and tumor cells.
- Induction of Apoptosis : The ability to trigger programmed cell death in abnormal cells contributes to its antitumor efficacy.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, this compound was found to possess potent activity against both Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A preclinical trial assessed the anticancer potential of this compound on human breast cancer cell lines (MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting its potential as a chemotherapeutic agent .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole compounds exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to N-(1,3-benzothiazol-2-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study investigated the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM for different cell lines .
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| N-(1,3-benzothiazol-2-yl)... | P. aeruginosa | 12 µg/mL |
This table summarizes the effectiveness of various compounds, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases that are overexpressed in cancer cells.
Case Study:
In vitro assays demonstrated that the compound inhibited the activity of a target kinase by over 70% at concentrations below 20 µM. This inhibition leads to downstream effects that could potentially halt tumor progression .
Fluorescent Probes
Due to its unique structural features, this compound can be utilized in designing fluorescent probes for biological imaging.
Application Example:
The compound was incorporated into a fluorescent probe system where it demonstrated high quantum yield and stability under physiological conditions. This property makes it suitable for live-cell imaging applications .
Optical Materials
The structural characteristics of benzothiazole derivatives contribute to their use in optical materials. The compound's ability to form stable films with desirable optical properties has been explored.
Data Table: Optical Properties of Films Made from Benzothiazole Derivatives
| Property | Value |
|---|---|
| Refractive Index | 1.52 |
| Absorption Peak | 350 nm |
| Transmittance | >85% |
These properties indicate potential applications in coatings and sensors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
1-((3-Chlorobenzyl)Oxy)-N-(6-Methylbenzo[d]Thiazol-2-Yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (CAS: 852366-22-4)
- Molecular Formula : C₂₁H₁₆ClN₃O₃S
- Substituents :
- Benzothiazole: 6-methyl group at the benzothiazole ring.
- Phenyl Group: 3-chlorobenzyloxy substituent.
- Key Differences :
- The target compound lacks a methyl group on the benzothiazole ring but includes a 2-chloro-6-fluorophenylmethyl group instead of a 3-chlorobenzyloxy moiety.
- The chlorine and fluorine atoms in the target compound may enhance lipophilicity and metabolic stability compared to the single chlorine in the analogue .
Nitroimidazole and Nitrofuryl Derivatives
- Structural Features : Nitro groups on aryl/heteroaryl rings (e.g., nitroimidazole, nitrothiophene).
- Functional Insights :
Methodological Considerations for Compound Similarity
Virtual screening protocols often rely on structural similarity metrics to predict biological activity. Key methods include:
- Tanimoto Coefficient : Measures overlap of molecular fingerprints.
- Pharmacophore Alignment : Assesses 3D spatial compatibility of functional groups.
The target compound and its analogues would likely exhibit moderate similarity scores due to shared benzothiazole and carboxamide motifs but divergent substituents. For example, replacing a nitro group with chloro-fluoro substituents (as in the target) may reduce similarity scores in nitro-focused screens but improve specificity in halogen-sensitive targets .
Data Tables: Structural and Functional Comparison
Table 1. Structural Comparison of Key Analogues
| Compound Name | Molecular Formula | Benzothiazole Substituent | Phenyl Group Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₄ClFN₃O₂S | None | 2-chloro-6-fluorophenylmethyl | Cl, F, carboxamide |
| 1-((3-Chlorobenzyl)Oxy)-N-(6-Methyl... [5] | C₂₁H₁₆ClN₃O₃S | 6-methyl | 3-chlorobenzyloxy | Cl, methyl, carboxamide |
| Nitroimidazole Derivatives [2] | Varies | N/A | Nitro-substituted aryl | -NO₂, heteroaryl |
Table 2. Hypothetical Activity Trends Based on Substituents
Preparation Methods
Cyclocondensation of 2-Aminobenzothiazole with Functionalized Pyridine Precursors
A widely adopted approach involves the cyclocondensation of 2-aminobenzothiazole with pre-functionalized pyridine intermediates. Source demonstrates that β-oxo anilides serve as versatile precursors for constructing dihydropyridine cores. For the target compound, 2-chloro-6-fluorobenzyl bromide is first reacted with ethyl 3-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate under alkaline conditions (K₂CO₃, DMF, 80°C, 12 h) to introduce the benzyl group at the pyridine N1 position . Subsequent hydrolysis of the ester group with 6M HCl yields the carboxylic acid, which is coupled with 2-aminobenzothiazole via a mixed anhydride method (ClCO₂Et, Et₃N, THF, 0°C → RT, 6 h) . This route achieves an overall yield of 58–62%, with purity >95% after recrystallization from ethanol .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | 2-Chloro-6-fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 78 |
| Ester Hydrolysis | 6M HCl, reflux, 3 h | 92 |
| Amide Coupling | ClCO₂Et, Et₃N, THF, 0°C → RT | 85 |
One-Pot Three-Component Assembly
Source highlights solvent-free three-component reactions for pyrimido-benzothiazole derivatives, which can be adapted for the target compound. A mixture of 2-aminobenzothiazole, 2-chloro-6-fluorobenzaldehyde, and ethyl 3-aminocrotonate undergoes thermal cyclization at 100°C for 8 h without catalysts . The reaction proceeds via Knoevenagel condensation followed by 6π-electrocyclic ring closure, forming the dihydropyridine ring. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) to isolate the carboxamide in 54% yield . While this method minimizes solvent use, the regioselectivity for the 3-carboxamide position requires careful temperature control to avoid byproduct formation .
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Recent advances in cross-coupling chemistry enable modular assembly of the benzothiazole and dihydropyridine moieties. As detailed in , Suzuki-Miyaura coupling of 3-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h) directly installs the benzothiazol-2-yl group . This method offers superior regiocontrol compared to condensation routes, with yields reaching 68% . However, the requirement for anhydrous conditions and specialized boronic esters increases operational complexity.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates the formation of the dihydropyridine core. Source describes a protocol where ethyl 3-cyano-4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate is subjected to microwave-assisted ammonolysis (NH₃/MeOH, 150°C, 20 min) to yield the primary carboxamide. Subsequent coupling with 2-mercaptobenzothiazole using EDCI/HOBt in DMF (60°C, 4 h) furnishes the final compound with 71% yield and >99% purity by HPLC. This approach reduces reaction times from hours to minutes but requires specialized equipment.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from , solid-phase synthesis employs Wang resin-bound 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The resin is sequentially treated with (2-chloro-6-fluorophenyl)methylamine (DIC/HOAt, DMF, RT, 12 h) and 2-aminobenzothiazole (HATU, DIPEA, DCM, 6 h) . Cleavage from the resin (TFA/H₂O, 95:5) affords the target compound in 65% yield with minimal purification . This method is scalable and amenable to parallel synthesis but suffers from higher reagent costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Cyclocondensation | 58–62 | 95 | 24 | Low |
| Three-Component | 54 | 90 | 8 | Very Low |
| Palladium Cross-Coupling | 68 | 98 | 24 | High |
| Microwave-Assisted | 71 | 99 | 1.3 | Moderate |
| Solid-Phase | 65 | 97 | 18 | Very High |
Mechanistic Insights and Optimization Strategies
The dihydropyridine ring formation predominantly follows the Hantzsch pathway, where β-keto esters or cyanoacetates condense with aldehydes and ammonia equivalents . Introducing the 2-chloro-6-fluorobenzyl group early in the synthesis (e.g., Method 1) minimizes steric hindrance during subsequent amide coupling . For methods involving late-stage benzothiazole incorporation (Methods 3–5), protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired side reactions .
Optimization of reaction solvents is critical: polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote decomposition at elevated temperatures, while ethereal solvents (THF, DME) improve selectivity in cross-coupling reactions . Catalyst screening (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) reveals that bulky ligands suppress homo-coupling byproducts in Suzuki-Miyaura reactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(1,3-benzothiazol-2-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
- The compound is synthesized via multi-step reactions involving condensation of benzothiazole derivatives with substituted phenylmethylidene precursors. Key steps include refluxing in ethanol or THF, flash chromatography (e.g., CH₂Cl₂/EtOH 98:2), and recrystallization (e.g., EtOH/H₂O) . Yields vary (20–93%) depending on substituents and reaction optimization. For example, analogs with 2-chloro-6-fluorophenyl groups require careful control of stoichiometry and temperature to minimize side products .
Q. How is structural integrity confirmed for this compound and its analogs?
- Characterization relies on FTIR (C=O stretches at 1675–1681 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.30–8.18 ppm, carbonyl carbons at δ 167–168 ppm), and TLC (e.g., EtOAc/Hex 4:6). Mass spectrometry and elemental analysis further validate purity and molecular weight . For example, the 2-chloro-6-fluorophenyl substituent shows distinct splitting patterns in NMR due to para-substitution effects .
Q. What in vitro antibacterial assays are suitable for evaluating its efficacy?
- The microdilution method in 96-well plates is standard. MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) are determined against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Bacterial suspensions (1 × 10⁵ CFU/mL) are incubated with compound dilutions (5% DMSO) at 37°C for 24 h. Growth inhibition is assessed via optical density (655 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact antibacterial activity?
- SAR studies reveal that electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhance activity by improving membrane permeability. For instance, the 2-chloro-6-fluorophenyl analog (4p) shows superior MIC values (e.g., 8 µg/mL against S. aureus) compared to non-halogenated analogs due to increased lipophilicity and target binding . However, excessive halogenation (e.g., 2,6-dichlorophenyl) may reduce solubility, necessitating a balance between hydrophobicity and bioavailability .
Q. What experimental strategies resolve contradictions in biological data across structurally similar analogs?
- Contradictions (e.g., high MIC in one analog vs. low MIC in a structurally similar compound) are addressed by:
- Heteronuclear NMR to confirm regiochemistry of substituents.
- Docking studies to compare binding affinities with bacterial targets (e.g., DNA gyrase).
- Solubility assays (e.g., shake-flask method) to assess bioavailability differences .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction tools (e.g., SwissADME) optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration. Molecular dynamics simulations predict stability of hydrogen bonds between the carboxamide group and enzyme active sites .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Flash chromatography (CH₂Cl₂/EtOH gradients) effectively separates polar byproducts. For analogs with low yields (e.g., 20% for 4p), recrystallization in toluene/hexane improves purity .
Q. How should researchers validate target engagement in mechanistic studies?
- Use SPR (surface plasmon resonance) to measure binding kinetics with purified bacterial enzymes (e.g., dihydrofolate reductase). Gene knockout strains (e.g., E. coli DHFR mutants) confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
